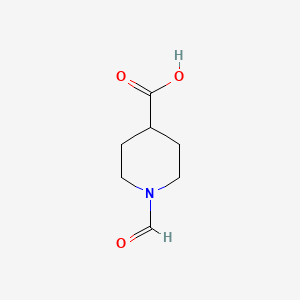

1-formylpiperidine-4-carboxylic Acid

描述

Significance in Chemical Synthesis and Pharmaceutical Intermediates

1-Formylpiperidine-4-carboxylic acid serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the realm of medicinal chemistry. The presence of both a formyl group and a carboxylic acid allows for a range of chemical transformations, making it a valuable precursor for the construction of more complex molecular architectures. The formyl group can participate in reactions such as reductive amination and Wittig reactions, while the carboxylic acid functionality can be converted into esters, amides, and other derivatives.

The piperidine (B6355638) ring itself is a prevalent structural motif in a vast number of pharmaceuticals. guidechem.comvulcanchem.com This prevalence is due to the piperidine scaffold's ability to impart favorable pharmacokinetic properties to a drug molecule, such as improved solubility and bioavailability. Consequently, this compound is a key starting material for the synthesis of novel pharmaceutical candidates. Its bifunctional nature allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships in drug discovery programs.

Historical Context of Piperidine Carboxylic Acid Derivatives in Research

The study of piperidine and its derivatives has a rich history deeply intertwined with the development of modern organic chemistry and pharmacology. The piperidine nucleus is a core component of numerous alkaloids, which are naturally occurring nitrogen-containing compounds with potent physiological effects. The investigation of these natural products spurred the development of synthetic methods to create novel piperidine-containing molecules with tailored biological activities.

Piperidine carboxylic acids, in particular, have been a focus of research for their potential as scaffolds in the design of peptidomimetics and other bioactive compounds. The carboxylic acid group provides a handle for further functionalization, allowing chemists to mimic the structure of amino acids and peptides. This has led to the development of piperidine-based drugs targeting a wide range of diseases, including neurological disorders, pain, and infectious diseases. orgsyn.orggoogle.com The introduction of various substituents on the piperidine ring, such as the formyl group in this compound, represents a continuation of this long-standing effort to harness the therapeutic potential of this important class of heterocyclic compounds.

Scope and Objectives of Academic Inquiry

Academic research involving this compound is primarily focused on several key areas. A major objective is the development of efficient and stereoselective synthetic routes to the compound itself and its derivatives. This includes the exploration of novel formylation techniques and methods for the selective manipulation of its two functional groups.

Another significant area of inquiry is the application of this compound as a building block in the synthesis of biologically active molecules. Researchers are actively exploring its use in the creation of new drug candidates, including enzyme inhibitors, receptor ligands, and antimicrobial agents. These studies often involve the synthesis of libraries of compounds derived from this compound to probe their interactions with biological targets. Furthermore, the compound is utilized in the development of new synthetic methodologies, where its unique reactivity can be exploited to facilitate novel chemical transformations.

Chemical and Physical Properties

The utility of this compound in a research setting is underpinned by its distinct chemical and physical properties. A comprehensive understanding of these characteristics is essential for its effective application in synthesis and other academic pursuits.

| Property | Value |

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 84163-42-8 |

| Synonyms | N-Formylisonipecotic acid, 1-Formyl-4-piperidinecarboxylic acid |

Synthesis of this compound

The synthesis of this compound is a critical aspect of its accessibility for research purposes. A common and effective method involves the direct formylation of piperidine-4-carboxylic acid (also known as isonipecotic acid). This transformation can be achieved using various formylating agents.

A prevalent laboratory-scale synthesis utilizes a mixed anhydride (B1165640) of formic acid and acetic anhydride. In this procedure, piperidine-4-carboxylic acid is treated with a mixture of formic acid and acetic anhydride, often at reduced temperatures to control the reaction's exothermicity. The reaction proceeds to afford this compound in good yield after appropriate workup and purification.

| Parameter | Condition |

| Starting Material | Piperidine-4-carboxylic acid (Isonipecotic acid) |

| Reagent | Formic acid, Acetic anhydride |

| Solvent | Typically neat or with a co-solvent like dichloromethane |

| Temperature | 0 °C to room temperature |

| Reaction Time | Several hours to overnight |

| Workup | Quenching, extraction, and crystallization or chromatography |

Structure

3D Structure

属性

IUPAC Name |

1-formylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-5-8-3-1-6(2-4-8)7(10)11/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNTWTMLHCGAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374697 | |

| Record name | 1-formylpiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84163-42-8 | |

| Record name | 1-Formylisonipecotic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84163-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-formylpiperidine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 1 Formylpiperidine 4 Carboxylic Acid

Conventional Synthetic Routes

Traditional methods for synthesizing 1-formylpiperidine-4-carboxylic acid primarily rely on established organic chemistry reactions, focusing on the formylation of a piperidine (B6355638) ring and the presence of a carboxylic acid group.

Formylation and Carboxylic Acid Derivatization Approaches

The most common approach for synthesizing this compound involves the direct formylation of its precursor, isonipecotic acid. scimplify.com This reaction introduces a formyl group (-CHO) onto the nitrogen atom of the piperidine ring. Various formylating agents can be employed for this transformation.

Formic acid is a widely used and cost-effective reagent for the N-formylation of secondary amines. guidechem.comnih.gov The reaction typically involves heating the amine with formic acid, which serves as both the solvent and the formyl source. Dehydration is a key step in driving the reaction to completion. nih.gov Other formylating agents include ethyl formate and a combination of formic acid and acetic anhydride (B1165640). guidechem.comnih.gov

In some synthetic pathways, the carboxylic acid group of the piperidine ring may be protected or derivatized prior to formylation to prevent unwanted side reactions. For instance, the carboxylic acid can be converted to an ester, such as a methyl or ethyl ester. researchgate.netchemicalbook.com After the formylation of the nitrogen atom, the ester group can be hydrolyzed back to a carboxylic acid to yield the final product.

Role of Isonipecotic Acid as a Precursor

Isonipecotic acid, systematically named piperidine-4-carboxylic acid, is the fundamental building block for the synthesis of this compound. scimplify.comwikipedia.org It is a saturated heterocyclic compound featuring a piperidine ring with a carboxylic acid substituent at the 4-position. scimplify.com The secondary amine within the piperidine ring of isonipecotic acid is nucleophilic and readily reacts with electrophilic formylating agents to form the N-formyl derivative. researchgate.net

The availability and structural features of isonipecotic acid make it an ideal starting material. It is utilized as a pharmaceutical intermediate and in the synthesis of various piperidine-based derivatives. scimplify.com

Advanced Synthetic Strategies

To overcome the limitations of conventional methods, such as harsh reaction conditions or the formation of byproducts, advanced synthetic strategies are being explored. These methods focus on achieving higher efficiency and selectivity through controlled conditions, catalysis, and novel biochemical routes.

Controlled Reaction Conditions and Catalysis in Synthesis

Optimizing reaction parameters is crucial for improving the efficiency of the formylation process. This can involve the use of specific solvents, temperature control, and the addition of catalysts to accelerate the reaction and improve yields.

Lewis acid catalysts such as zinc chloride (ZnCl2) and zinc oxide (ZnO) have been shown to be effective in the N-formylation of amines using formic acid under solvent-free conditions. nih.gov These catalysts activate the formic acid, making it more susceptible to nucleophilic attack by the amine. The use of solid-supported catalysts, like silica gel-immobilized sulfuric acid (H2SO4–SiO2), offers advantages such as easy separation from the reaction mixture and potential for recycling. researchgate.net

Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), can also be used to facilitate the reaction between formic acid and the amine. nih.govchemicalbook.com These reagents activate the carboxylic acid, forming a reactive intermediate that is readily attacked by the amine.

| Catalyst/Reagent | Formylating Agent | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Zinc Oxide (ZnO) | Formic Acid | Solvent-free, 70°C | Good to excellent yields, recyclable catalyst. | nih.gov |

| Zinc Chloride (ZnCl2) | Formic Acid | Solvent-free, 70°C | Inexpensive, environmentally friendly. | nih.gov |

| EDCI / Oxyma derivative | Formic Acid | Water, 20°C | High yields, aqueous conditions. | chemicalbook.com |

| Amberlite IR-120[H+] | Formic Acid | Solvent-free, microwave irradiation | Reusable resin, short reaction times. | nih.gov |

Enzymatic and Biocatalytic Approaches for Related Compounds

While specific enzymatic routes for the synthesis of this compound are not extensively documented, biocatalysis represents a promising area for the synthesis of related amide compounds. Enzymes, such as lipases and proteases, can catalyze the formation of amide bonds under mild conditions with high selectivity.

The application of biocatalysis could offer a greener alternative to traditional chemical synthesis, reducing the need for harsh reagents and organic solvents. Research in this area is ongoing and may lead to the development of enzymatic methods for the N-formylation of piperidine derivatives in the future.

Reaction Mechanism Elucidation in Synthesis

The synthesis of this compound from isonipecotic acid and a formylating agent like formic acid proceeds through a nucleophilic acyl substitution mechanism.

The general mechanism involves the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbonyl carbon of the formylating agent. researchgate.net

Activation of the Formylating Agent : In acid-catalyzed reactions, the formic acid is first protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov When using coupling agents like EDCI, a highly reactive O-acylisourea intermediate is formed. chemicalbook.com

Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of isonipecotic acid attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. researchgate.net

Proton Transfer and Elimination : A proton transfer occurs, followed by the elimination of a leaving group. In the case of formic acid, the leaving group is water. researchgate.net For reactions involving an activated ester, the activating group is eliminated. The final step is the deprotonation of the nitrogen atom to yield the stable amide product, this compound.

This mechanism is fundamental to understanding how different catalysts and reaction conditions can influence the rate and efficiency of the synthesis. nih.govresearchgate.net

Industrial Scale-Up and Reproducibility Considerations for this compound

The transition of a synthetic route for this compound from a laboratory setting to industrial-scale production introduces significant challenges that extend beyond simple multiplication of reagent quantities. Ensuring the process is scalable, reproducible, and economically viable is paramount for its use in fine chemical and pharmaceutical manufacturing. nih.gov This involves a meticulous focus on process chemistry, chemical engineering principles, and robust quality control systems to maintain consistent yield and purity from batch to batch.

Key Challenges in Process Scale-Up

Scaling up the synthesis of piperidine derivatives involves addressing several critical physical and chemical challenges. nih.govmdpi.com A primary concern is heat management. Exothermic reactions that are easily controlled in a laboratory flask with an ice bath can generate heat much faster than it can be dissipated in a large industrial reactor, potentially leading to temperature runaway, increased byproduct formation, and safety hazards.

Another challenge is mass transfer and mixing. In large-volume reactors, achieving homogenous mixing of reactants, reagents, and catalysts is significantly more difficult. Inefficient stirring can create localized "hot spots" or areas of high concentration, leading to inconsistent reaction progress and a different impurity profile compared to the lab scale. The choice of reactor material, stirrer design, and addition rates of reagents are all critical parameters that must be optimized during pilot-scale runs.

Work-up and product isolation procedures also require substantial modification. Techniques like extractions and filtrations behave differently at scale. For instance, phase separation in a large reactor can be much slower, and filtration of large quantities of solids presents unique logistical challenges requiring specialized industrial equipment. Purification methods, such as recrystallization, must be re-validated to ensure they are efficient and reproducible for multi-kilogram batches, as seen in the manufacturing of related pharmaceutical intermediates like risperidone. epo.orgchemicalbook.com

Process Optimization for Enhanced Reproducibility

To ensure batch-to-batch consistency, a range of process parameters must be rigorously controlled. The quality of starting materials—piperidine-4-carboxylic acid and the formylating agent—is the foundation of a reproducible process. Strict specifications for purity, moisture content, and potential contaminants must be established and verified for all incoming raw materials. researchgate.net

The optimization of reaction conditions is an iterative process that begins in the lab and is refined at pilot and production scales. As demonstrated in the synthesis of various piperidine structures, slight modifications in solvent, temperature, or the molar ratio of reactants can significantly impact yield and stereoselectivity. nih.gov For the formylation of piperidine-4-carboxylic acid, key variables would include reaction temperature, concentration, and reaction time. These parameters are often interdependent and require a Design of Experiments (DoE) approach to identify the optimal operating window that provides a robust and reproducible outcome.

The table below illustrates a hypothetical comparison of key parameters as the synthesis is scaled from a laboratory bench to full-scale industrial production.

Table 1: Illustrative Comparison of Synthesis Parameters Across Different Scales

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |

|---|---|---|---|

| Batch Size | 50 - 250 g | 10 - 50 kg | >500 kg |

| Reactor Volume | 1 - 5 L | 100 - 500 L | >5,000 L |

| Typical Reaction Temp. | 20 - 25 °C | 25 - 30 °C | 30 - 35 °C (Optimized for heat transfer) |

| Reagent Addition Time | 10 - 30 min | 2 - 4 hours | 4 - 8 hours (Controlled rate) |

| Stirring Speed | 200 - 400 RPM | 80 - 150 RPM (Focus on torque & flow) | 50 - 100 RPM (Focus on bulk mixing) |

| Expected Purity (Crude) | >98% | 95 - 98% | 95 - 97% |

| Typical Yield | ~90% | 85 - 90% | >85% |

This table contains illustrative data based on general principles of chemical process scale-up and is not derived from a specific manufacturing process for this compound.

Impurity Profile Management and Control

A critical aspect of reproducibility is the management of the impurity profile. Impurities that are negligible at the lab scale can become significant issues in large-scale production. Over-reaction, side reactions, or degradation of materials can lead to different byproducts. Therefore, a robust analytical program is required to identify and quantify known and unknown impurities in every batch.

The development of a purification process that consistently removes these impurities is essential. For a carboxylic acid like this compound, this would likely involve crystallization. The choice of crystallization solvent, cooling profile, and agitation rate are all critical for obtaining the desired crystal form, particle size distribution, and chemical purity. epo.org Control over these factors is key to ensuring that the final product meets the required specifications consistently.

The following table summarizes the crucial factors that must be managed to ensure a reproducible industrial synthesis.

Table 2: Key Factors and Control Strategies for Industrial Reproducibility

| Factor | Control Strategy |

|---|---|

| Raw Material Quality | - Strict specifications and Certificates of Analysis (CoA) from qualified vendors.- In-house QC testing of incoming materials. |

| Process Parameters | - Define and validate a robust operating range for temperature, pressure, and addition rates.- Utilize automated process control systems (PCS). |

| Mixing Efficiency | - Geometric scaling of reactors and stirrers.- Computational Fluid Dynamics (CFD) modeling to predict mixing behavior. |

| Purification | - Develop and validate a reproducible crystallization process.- Control of solvent ratios, temperature profiles, and agitation. |

| Analytical Monitoring | - In-process controls (IPCs) to monitor reaction completion and impurity formation.- Validated HPLC or GC methods for final product release testing. |

Ultimately, the successful industrial scale-up of this compound synthesis hinges on a deep understanding of the chemical process and the implementation of rigorous engineering and quality control principles. news-medical.net This ensures a safe, efficient, and reproducible manufacturing process capable of consistently delivering a high-quality product.

Derivatization Strategies and Analogue Design of 1 Formylpiperidine 4 Carboxylic Acid

Chemical Modifications at the Formyl Group

The formyl group (-CHO) attached to the piperidine (B6355638) nitrogen is an aldehyde functional group and, as such, is amenable to a variety of classic carbonyl transformations. These reactions provide a direct route to introduce new substituents and functionalities onto the nitrogen atom, significantly altering the steric and electronic properties of the resulting analogues.

Reductive Amination Strategies

Reductive amination is a powerful method for forming carbon-nitrogen bonds. In the context of 1-formylpiperidine-4-carboxylic acid, this reaction transforms the formyl group into an aminomethyl group by reacting it with a primary or secondary amine in the presence of a reducing agent. The process typically involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine.

A wide range of amines can be employed in this reaction, leading to a diverse array of N-substituted analogues. The choice of reducing agent is crucial for the success of the reaction, with mild hydride reagents being particularly effective. Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are selective for the iminium ion in the presence of the aldehyde.

| Amine (R¹R²NH) | Reducing Agent | Product Structure | Resulting N-Substituent |

|---|---|---|---|

| Benzylamine (BnNH₂) | NaBH(OAc)₃ | -CH₂-NH-Bn | |

| Morpholine | NaBH₃CN | -CH₂-(Morpholino) | |

| Aniline (PhNH₂) | Catalytic Hydrogenation (H₂/Pd-C) | -CH₂-NH-Ph |

Oxime Formation Reactions

The formyl group readily undergoes condensation with hydroxylamine (B1172632) (NH₂OH) to form an oxime, which contains a C=NOH functional group. This reaction is typically catalyzed by an acid and proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. The resulting oxime introduces a new point of functionality that can be further modified. Oximes themselves are important in medicinal chemistry and can serve as intermediates for the synthesis of other functional groups like nitriles or amides through the Beckmann rearrangement.

Modifications at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) at the C4 position is a key handle for derivatization, allowing for the attachment of a wide variety of molecular fragments through the formation of stable ester and amide linkages.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This can be achieved through several methods, including the classic Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, milder conditions can be used by employing coupling agents. A common laboratory-scale method involves the use of a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction with an alcohol at room temperature.

Amidation: The formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine is one of the most important reactions in drug discovery. Direct reaction is often difficult due to acid-base neutralization. Therefore, the carboxylic acid must first be activated. This can be accomplished using coupling agents similar to those in esterification (e.g., DCC, HATU, HOBt) or by converting the carboxylic acid into a more reactive intermediate, such as an acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine to form the desired amide. chemicalbook.com

| Reaction Type | Reagent | Coupling Agent/Method | Product Class |

|---|---|---|---|

| Esterification | Ethanol (EtOH) | H₂SO₄ (Fischer Esterification) | Ethyl Ester |

| Esterification | tert-Butanol (t-BuOH) | DCC, DMAP | tert-Butyl Ester |

| Amidation | Piperidine | SOCl₂, then amine | Piperidinyl Amide |

| Amidation | Glycine methyl ester | HATU, DIPEA | Peptide Coupling Product |

Carboxylic Acid Functionalization

Beyond ester and amide formation, the carboxylic acid group can be transformed into other functional groups to create structurally unique analogues. A common transformation is the reduction of the carboxylic acid to a primary alcohol (-CH₂OH). This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol provides a new site for further chemical modification, such as ether formation or oxidation to an aldehyde.

Nitrogen Atom Substitutions and Ring Modifications

The N-formyl group can be viewed as a protecting group for the piperidine nitrogen. Its removal opens up the possibility of introducing a vast range of substituents directly onto the nitrogen atom, which is a critical position for modulating the pharmacological properties of piperidine-based compounds.

Nitrogen Atom Substitutions: The first step in this strategy is the deformylation of the nitrogen atom. This is typically accomplished by hydrolysis under acidic or basic conditions. google.comchemguide.co.uklibretexts.org Heating with aqueous mineral acid (e.g., HCl) or a strong base (e.g., NaOH) effectively cleaves the formyl group, yielding the secondary amine, piperidine-4-carboxylic acid. google.comchemguide.co.uk

Once the nitrogen is deprotected, it can be functionalized via N-alkylation or N-acylation.

N-Alkylation: Reaction of the secondary amine with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃) leads to the corresponding N-alkylated piperidines. researchgate.net

N-Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base provides N-acylated derivatives. researchgate.netnih.gov This allows for the introduction of a variety of acyl groups, significantly diversifying the molecular structure.

N-Acylation and N-Alkylation Pathways

N-acylation is a fundamental reaction in the derivatization of piperidine scaffolds. This process involves the introduction of an acyl group to the nitrogen atom of the piperidine ring. In combinatorial chemistry, N-acylation is a widely used technique for creating large libraries of compounds for screening. arkat-usa.orgresearchgate.net The reaction is often facilitated by coupling reagents such as phosphonium (B103445) and uronium salts. arkat-usa.org These reagents are particularly useful in solid-phase synthesis, a method that simplifies the purification process by allowing for filtration to remove excess reagents and by-products. arkat-usa.org

N-alkylation, the addition of an alkyl group to the nitrogen atom, is another important pathway for modifying the piperidine structure. This can be achieved through various synthetic methods, including reductive amination.

Positional Isomers and Stereochemical Investigations

The biological properties of piperidine derivatives are highly dependent on the type and placement of substituents on the heterocyclic ring. researchgate.net Therefore, the synthesis and investigation of positional isomers are crucial for understanding structure-activity relationships. For instance, studies on quinoxaline-2-carboxylic acid 1,4-dioxide derivatives have shown that the position of a substituent can significantly impact antimycobacterial activity. mdpi.com

Stereochemistry also plays a vital role in the bioactivity of piperidine-containing molecules. The three-dimensional arrangement of atoms can influence how a compound interacts with its biological target. nih.gov Diversity-oriented synthesis (DOS) is a strategy used to create structurally diverse and complex molecules, including various stereoisomers, from simple starting materials. aragen.com A "build/couple/pair" approach within DOS has been successfully used to generate a variety of chiral spiro- and fused scaffolds from piperidine-based building blocks. aragen.com Furthermore, practical synthetic routes have been developed for all 20 possible regio- and diastereoisomers of methyl-substituted pipecolinates, highlighting the importance of accessing a wide range of stereochemical arrangements. whiterose.ac.uk

Design Principles for Bioactive Analogues

The design of bioactive analogues of this compound is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationships and leveraging combinatorial chemistry to explore a wide chemical space.

Structure-Activity Relationship (SAR) Derivation for Piperidine Scaffolds

Structure-Activity Relationship (SAR) analysis is a cornerstone of drug design, aiming to connect the chemical structure of a compound to its biological activity. drugdesign.org For piperidine scaffolds, SAR studies have revealed key insights into how different substituents and their positions on the ring influence bioactivity. researchgate.net

For example, in the development of inhibitors for Mycobacterium tuberculosis, SAR studies on piperidine derivatives identified that para-substitution on a phenyl ring attached to the piperidine was generally preferred for antibacterial activity. nih.gov Specifically, a 4-chlorophenyl analog showed potency comparable to the lead compound. nih.gov The introduction of different linkers, such as thioethers, also demonstrated a significant impact on inhibitory potency. nih.gov

Conformational analysis is another critical aspect of SAR. The three-dimensional shape of a molecule determines how it fits into the binding site of a biological target. For instance, the design of potent bradykinin (B550075) B2 receptor antagonists involved creating conformationally constrained analogues that mimic the β-turn structure adopted by the native peptide when bound to its receptor. mdpi.com

The following table summarizes key SAR findings for various piperidine-based scaffolds:

| Scaffold/Series | Key SAR Findings | Reference |

| Piperidine derivatives as MenA inhibitors | Para-substitution on the phenyl ring is preferred. A sulfur linkage in the linker region can enhance potency. | nih.gov |

| Aminobenzophenones | The carbonyl group may be involved in hydrogen bonding with the receptor. | drugdesign.org |

| Pyrrolopyrimidines | A carboxylic acid group is crucial for activity, possibly involved in a salt bridge or hydrogen bonding. | drugdesign.org |

| Piperidine Renin Inhibitors | Addition of methoxy (B1213986) substituents can lead to picomolar activity, likely due to better occupancy of a hydrophobic pocket. | drugdesign.org |

| Bradykinin B2 Antagonists | Constraining the C-terminus to mimic a β-turn conformation leads to potent antagonists. | mdpi.com |

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful tool for rapidly generating large libraries of diverse compounds for biological screening. arkat-usa.org This approach is particularly well-suited for exploring the chemical space around the piperidine scaffold. Solid-phase synthesis is a common technique used in combinatorial chemistry, where molecules are built on a solid support, simplifying the purification process. arkat-usa.orgresearchgate.net

The "build/couple/pair" strategy is a diversity-oriented synthesis (DOS) approach that has been effectively applied to create libraries of complex and stereochemically diverse spiro- and fused heterocyclic scaffolds from piperidine building blocks. aragen.com This method allows for the systematic variation of different parts of the molecule, leading to a broad exploration of potential bioactive compounds. aragen.com

Multicomponent reactions (MCRs) are another efficient strategy for building complex piperidine scaffolds. nih.gov MCRs allow for the formation of multiple chemical bonds in a single step, which can significantly streamline the synthesis of diverse compound libraries. nih.gov Recent advancements have focused on simplifying piperidine synthesis by combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling, reducing the number of synthetic steps required to create complex molecules. news-medical.net

Advanced Spectroscopic and Analytical Characterization of 1 Formylpiperidine 4 Carboxylic Acid and Its Derivatives

Chromatographic Techniques for Purity Assessment

Chromatography is a cornerstone for determining the purity of pharmaceutical intermediates and active ingredients like 1-formylpiperidine-4-carboxylic acid. High-performance liquid chromatography (HPLC) is particularly well-suited for this non-volatile, polar compound.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for analyzing piperidine-based carboxylic acids. nih.govchemrevlett.com The separation is typically achieved based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Methodologies for related compounds often utilize C8 or C18 columns, which provide excellent separation for molecules of this type. nih.govchemrevlett.com The mobile phase generally consists of a mixture of water and an organic modifier, most commonly acetonitrile. nih.govsielc.com To ensure good peak shape and control the ionization state of the carboxylic acid, an acid modifier is typically added to the mobile phase. Common additives include trifluoroacetic acid (TFA), formic acid, or phosphoric acid. nih.govsielc.comhelixchrom.com Detection is usually performed using a UV detector at a wavelength between 210 and 255 nm. nih.govhelixchrom.com

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., Gemini C18, 5 µm, 250 x 4.6 mm) | Separates compounds based on hydrophobicity. | nih.govchemrevlett.com |

| Mobile Phase A | 0.1% TFA or 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid suppresses ionization for better peak shape. | nih.govsielc.com |

| Mobile Phase B | Acetonitrile (MeCN) | Organic modifier to elute compounds from the column. | nih.govsielc.com |

| Gradient | 5% to 95% B over several minutes | Allows for the elution of compounds with a wide range of polarities. | nih.gov |

| Flow Rate | 0.8 - 1.0 mL/min | Standard analytical flow rate for 4.6 mm ID columns. | nih.gov |

| Detection | UV at 210-255 nm | Detects chromophores within the molecule, such as the formyl group. | nih.govhelixchrom.com |

While HPLC with UV detection is excellent for assessing purity, coupling HPLC with mass spectrometry (MS) provides an indispensable tool for the identification and structural characterization of impurities. nih.gov This hyphenated technique, HPLC-MS, allows for the determination of the mass-to-charge ratio of impurities as they elute from the HPLC column, offering critical information about their molecular weight. lcms.cz

For MS detection, mobile phase additives must be volatile. Therefore, modifiers like phosphoric acid are replaced with formic acid or acetic acid. sielc.com Impurity profiling is crucial for identifying substances that may arise during synthesis or degradation. chemrevlett.comnih.gov Potential impurities for this compound could include residual starting materials like piperidine-4-carboxylic acid, by-products from incomplete formylation, or degradation products resulting from hydrolysis or decarboxylation. nih.gov According to ICH guidelines, impurities present above a 0.1% threshold in new drug substances typically require identification. nih.gov

| Potential Impurity | Potential Origin | Analytical Technique |

|---|---|---|

| Piperidine-4-carboxylic acid (Isonipecotic acid) | Unreacted starting material | HPLC-MS |

| By-products of formylation | Side reactions during synthesis | HPLC-MS |

| Degradation products (e.g., from hydrolysis) | Instability during storage or processing | HPLC-MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete structural assignment of this compound can be achieved.

The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. chemicalbook.com For this compound, distinct signals are expected for the formyl proton, the protons on the piperidine (B6355638) ring, and the acidic proton of the carboxyl group. The formyl proton (CHO) is expected to appear as a singlet at a characteristic downfield shift, typically around 8.0 ppm. chemicalbook.com The protons on the piperidine ring will appear as complex multiplets in the aliphatic region, generally between 1.5 and 4.0 ppm. The carboxylic acid proton (-COOH) signal is typically a broad singlet and its chemical shift is highly dependent on solvent and concentration.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Formyl (N-CHO) | ~8.0 | Singlet (s) |

| Piperidine H2/H6 (Axial/Equatorial) | ~3.0 - 4.0 | Multiplet (m) |

| Piperidine H3/H5 (Axial/Equatorial) | ~1.5 - 2.2 | Multiplet (m) |

| Piperidine H4 | ~2.5 | Multiplet (m) |

| Carboxylic Acid (COOH) | Variable (e.g., >10) | Broad Singlet (br s) |

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each chemically distinct carbon atom gives a single resonance, making it a powerful tool for confirming the number and type of carbons present. For this compound, distinct signals are expected for the carboxylic carbonyl, the formyl carbonyl, and the carbons of the piperidine ring.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental for definitive signal assignment. thieme-connect.de A COSY spectrum reveals proton-proton coupling relationships, helping to trace the connectivity within the piperidine ring. An HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift. thieme-connect.de

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (C OOH) | ~175-180 |

| Formyl (N-C HO) | ~160-165 |

| Piperidine C2/C6 | ~40-50 |

| Piperidine C4 | ~35-45 |

| Piperidine C3/C5 | ~25-35 |

The choice of deuterated solvent for NMR analysis can have a significant impact on the chemical shifts of labile protons, such as the carboxylic acid proton, and protons near polar functional groups. researchgate.net The chemical shift of the -COOH proton is particularly sensitive to the solvent's ability to form hydrogen bonds. In aprotic solvents like chloroform-d (B32938) (CDCl₃), this signal may be sharp, while in protic solvents like methanol-d₄ (CD₃OD) or hydrogen-bond accepting solvents like DMSO-d₆, the signal may be broad and its position can vary significantly. researchgate.net

A study on a related compound showed that switching from high-polarity solvents (DMSO-d₆, CD₃OD) to a low-polarity solvent (CDCl₃) can cause marked changes in chemical shift values (Δδ > 0.3 ppm). researchgate.net Furthermore, it is crucial to distinguish the compound's signals from those of residual solvent protons (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) and water, whose chemical shifts are also solvent-dependent. pitt.educarlroth.com Careful selection of the solvent and awareness of these effects are essential for accurate spectral interpretation.

| Solvent | Residual ¹H Peak (δ, ppm) | Typical H₂O Peak (δ, ppm) | Potential Effect on -COOH and N-CHO Protons |

|---|---|---|---|

| Chloroform-d (CDCl₃) | 7.26 | 1.56 | Minimal hydrogen bonding; sharper signals expected. |

| DMSO-d₆ | 2.50 | 3.33 | Strong hydrogen bond acceptor; may cause significant downfield shift and broadening of the COOH signal. |

| Methanol-d₄ (CD₃OD) | 3.31 | 4.87 | Protic solvent; may exchange with the COOH proton, leading to signal broadening or disappearance. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a plot of absorbance or transmittance against wavenumber (cm⁻¹), which serves as a unique "molecular fingerprint."

For this compound, the IR spectrum reveals key absorptions that confirm the presence of its defining functional groups: the carboxylic acid and the tertiary formyl-amide.

Carboxylic Acid Group (-COOH): This group gives rise to two very distinct and characteristic absorption bands.

A very broad and strong absorption band is typically observed in the range of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid. chemguide.co.uk Its broadness is a result of hydrogen bonding between molecules.

A sharp and intense absorption peak corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid typically appears between 1680-1750 cm⁻¹. chemguide.co.uk

Tertiary Amide Group (N-CHO): The formyl group attached to the piperidine nitrogen forms a tertiary amide.

This results in a strong carbonyl (C=O) stretching absorption, often referred to as the "Amide I band," which is typically found in the range of 1630-1680 cm⁻¹. libretexts.org This peak is one of the most prominent in the spectrum.

C-H and C-N Bonds:

Absorptions corresponding to the C-H stretching of the saturated piperidine ring are expected in the 2850-3000 cm⁻¹ region. libretexts.orgpressbooks.pub

The C-N stretching vibration of the tertiary amine within the ring structure typically appears in the fingerprint region, between 1000-1300 cm⁻¹. chemguide.co.uk

The combination of these specific absorption bands provides definitive evidence for the molecular structure of this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500–3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1680–1750 | Strong, Sharp |

| Tertiary Amide (Formyl) | C=O Stretch (Amide I) | 1630–1680 | Strong |

| Alkane (Piperidine Ring) | C-H Stretch | 2850–3000 | Strong |

| Amine/Amide | C-N Stretch | 1000–1300 | Medium |

Elemental Analysis and Mass Spectrometry for Compositional Verification

To confirm the elemental composition and molecular weight of this compound, elemental analysis and mass spectrometry are employed. These techniques provide quantitative and structural data that complement the qualitative functional group identification from IR spectroscopy.

Elemental Analysis Elemental analysis determines the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₇H₁₁NO₃, with a molecular weight of approximately 157.17 g/mol . scbt.comvulcanchem.com

The theoretical elemental composition is calculated as follows:

Carbon (C): (7 * 12.01) / 157.17 * 100% = 53.49%

Hydrogen (H): (11 * 1.01) / 157.17 * 100% = 7.05%

Nitrogen (N): (1 * 14.01) / 157.17 * 100% = 8.91%

Oxygen (O): (3 * 16.00) / 157.17 * 100% = 30.55%

An experimental result that closely matches these theoretical values provides strong evidence for the compound's empirical and molecular formula, thereby verifying its composition.

| Element | Molecular Formula | Molecular Weight (g/mol) | Theoretical Percentage |

|---|---|---|---|

| Carbon | C₇H₁₁NO₃ | 157.17 | 53.49% |

| Hydrogen | 7.05% | ||

| Nitrogen | 8.91% | ||

| Oxygen | 30.55% |

Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecular structure. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight (approx. 157).

Furthermore, the fragmentation pattern can help confirm the structure. Key fragmentation pathways for carboxylic acid derivatives often involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, characteristic fragments would likely arise from:

Loss of the formyl group (-CHO).

Loss of the carboxylic acid group (-COOH).

Cleavage of the piperidine ring.

Observing peaks corresponding to the masses of these fragments allows for the piecing together of the molecular structure, thus verifying the identity of the compound.

Quality Control and Batch-to-Batch Consistency in Research Materials

In scientific research, the purity and consistency of starting materials are paramount. nih.gov Variations between different batches of a chemical reagent can lead to inconsistent and irreproducible experimental results, undermining the validity of the research. tristarintermediates.orgtristarintermediates.org Therefore, stringent quality control (QC) measures are essential for suppliers and researchers using compounds like this compound.

Ensuring batch-to-batch consistency involves a systematic approach that includes raw material testing, in-process monitoring, and final product analysis. tristarintermediates.orgtristarintermediates.org

Key Quality Control Techniques:

Certificate of Analysis (CoA): Reputable suppliers provide a CoA for each batch of a chemical. nih.gov This document details the results of QC testing, including the compound's identity, purity (often determined by HPLC or GC), and other relevant physical and spectroscopic data.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used to assess the purity of chemical compounds. These techniques separate the target compound from any impurities, allowing for precise quantification of purity levels. For piperidine derivatives, RP-HPLC is a common and effective method. nih.gov

Spectroscopic Verification: Techniques like NMR (Nuclear Magnetic Resonance) and IR spectroscopy are used to confirm the identity and structural integrity of each batch, ensuring it matches the reference standard.

Statistical Process Control (SPC): Manufacturers may use SPC to monitor and control the production process. tristarintermediates.org By tracking data from various analytical tests over time, they can identify and correct any process shifts before they lead to out-of-specification products. tristarintermediates.org

Computational Chemistry and Mechanistic Insights into 1 Formylpiperidine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the properties of 1-formylpiperidine-4-carboxylic acid.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed for geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. nih.gov For this compound, DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can predict key geometrical parameters. rsc.orgresearchgate.netresearcher.life This process iteratively adjusts atomic coordinates to minimize the total energy, resulting in an optimized molecular structure. nih.gov The accuracy of these predictions allows for a detailed understanding of bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP) Note: This data is illustrative and represents typical values for similar structures.

| Parameter | Atom Pair/Trio | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (Carboxylic Acid) | 1.21 |

| Bond Length (Å) | C-O (Carboxylic Acid) | 1.35 |

| Bond Length (Å) | O-H (Carboxylic Acid) | 0.97 |

| Bond Length (Å) | C=O (Formyl) | 1.22 |

| Bond Length (Å) | N-C (Formyl) | 1.36 |

| Bond Angle (°) | O=C-O (Carboxylic Acid) | 124.5 |

| Bond Angle (°) | C-N-C (Piperidine Ring) | 112.0 |

Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. mdpi.comnih.gov These calculations simulate the vibrational modes of the molecule, which correspond to the absorption peaks in experimental spectra. americanpharmaceuticalreview.com Each calculated frequency can be animated to visualize the specific atomic motions, such as stretching, bending, or rocking. nih.gov This analysis is crucial for assigning experimental spectral bands to specific functional groups within this compound, such as the C=O stretch of the carboxylic acid, the C=O stretch of the formyl group, and the N-C stretches of the piperidine (B6355638) ring. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound Note: This data is illustrative and based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | ~3550 |

| C-H Stretch | Formyl | ~2850 |

| C=O Stretch | Carboxylic Acid | ~1720 |

| C=O Stretch | Formyl Amide | ~1680 |

| C-N Stretch | Piperidine Ring | ~1100 |

| C-O Stretch | Carboxylic Acid | ~1250 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. scholarsresearchlibrary.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity; a larger gap implies higher stability and lower reactivity. researchgate.net For this compound, the HOMO is likely localized on the electron-rich regions such as the piperidine nitrogen and the oxygen atoms, while the LUMO is expected to be distributed over the electron-deficient carbonyl carbons of the formyl and carboxylic acid groups.

Table 3: Illustrative Frontier Molecular Orbital Properties for this compound Note: This data is illustrative and represents plausible values for a molecule of this type.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 6.3 |

Reactivity and Selectivity Prediction

Computational methods can also predict how a molecule will react and at which specific sites.

The Fukui function, f(r), is a local reactivity descriptor derived from DFT that helps identify the most reactive sites within a molecule. wikipedia.orgias.ac.in It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. scm.com There are three main types of Fukui functions: f⁺(r) for nucleophilic attack (electron acceptance), f⁻(r) for electrophilic attack (electron donation), and f⁰(r) for radical attack. faccts.deresearchgate.net By calculating these values for each atom (condensed Fukui functions), one can predict the most probable sites for reaction. wikipedia.org For this compound, the oxygen atoms of the carbonyl groups are expected to be primary sites for electrophilic attack (high f⁻), while the carbonyl carbons would be susceptible to nucleophilic attack (high f⁺). researchgate.net

Table 4: Illustrative Condensed Fukui Function Values for Selected Atoms in this compound Note: This data is illustrative. Higher values indicate greater reactivity for the specified attack type.

| Atom | f⁺ (Nucleophilic Attack) | f⁻ (Electrophilic Attack) |

|---|---|---|

| N (Piperidine) | 0.05 | 0.18 |

| C=O (Formyl Carbon) | 0.25 | 0.03 |

| C=O (Formyl Oxygen) | 0.10 | 0.22 |

| C=O (Carboxyl Carbon) | 0.28 | 0.04 |

| C=O (Carboxyl Oxygen) | 0.09 | 0.24 |

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within and between molecules. wikipedia.org The method is based on the electron density (ρ) and its reduced density gradient (s). chemtools.org Regions of non-covalent interactions are identified as areas in space with low electron density and a low reduced density gradient. wikipedia.org These regions are then plotted as isosurfaces and colored according to the strength and nature of the interaction. chemtools.org Typically, blue indicates strong, attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes repulsive steric clashes. chemtools.org For a single molecule of this compound, NCI analysis could reveal intramolecular hydrogen bonding between the carboxylic acid hydrogen and the formyl oxygen, as well as other weak van der Waals interactions that contribute to its conformational stability. researchgate.net

Biological and Pharmacological Investigations of 1 Formylpiperidine 4 Carboxylic Acid Derivatives

Applications in Medicinal Chemistry as Pharmaceutical Intermediates

1-Formylpiperidine-4-carboxylic acid serves as a key intermediate in the synthesis of numerous pharmacologically active compounds. The formyl group provides a stable protecting group for the piperidine (B6355638) nitrogen that can be removed or modified under specific conditions, while the carboxylic acid at the 4-position offers a convenient handle for amide bond formation and other chemical transformations. This allows for the systematic modification of the piperidine core to explore structure-activity relationships and optimize drug candidates.

G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and related metabolic disorders. Agonists of this receptor stimulate the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin (B600854) secretion. The piperidine moiety is a common structural feature in many potent GPR119 agonists.

This compound is a key precursor for synthesizing the piperidine core of these agonists. The carboxylic acid function allows for coupling with various amine-containing fragments, while the nitrogen of the piperidine ring can be deprotected and subsequently functionalized to introduce diverse substituents that modulate the compound's potency, selectivity, and pharmacokinetic properties. For example, derivatives such as N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine have been developed as GPR119 agonists, where the piperidine ring is crucial for interaction with the receptor. nih.gov The synthesis of such molecules often involves the use of a protected piperidine building block like this compound to control the regioselectivity of the chemical reactions.

| Compound Class | Key Structural Feature | Therapeutic Target |

|---|---|---|

| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives | 4-substituted piperidine | GPR119 |

| 1,4-Disubstituted Cyclohexene Analogues | Piperidinyl coupling partners | GPR119 |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibitors of HDACs have emerged as a promising class of anti-cancer agents. The general pharmacophore for many HDAC inhibitors consists of a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme.

The this compound scaffold is utilized in the synthesis of HDAC inhibitors, often forming part of the linker or cap group. The piperidine ring can provide a rigid and sterically defined linker, while the carboxylic acid can be used to attach the zinc-binding group or to connect to other parts of the molecule. For instance, a series of N-substituted 4-alkylpiperidine hydroxamic acids have been designed and tested for HDAC inhibition. nih.gov In these structures, the piperidine ring acts as a central scaffold. The synthesis of such compounds can be envisioned starting from a precursor like this compound, where the carboxylic acid is converted to a hydroxamic acid (the ZBG) and the formyl group is removed to allow for the introduction of various cap groups.

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in a variety of physiological processes. Modulators of nAChRs are being investigated for the treatment of a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine (B1678760) addiction.

The piperidine ring is a key structural element in many nAChR modulators. This compound serves as a valuable intermediate in the synthesis of these compounds. The formyl-protected nitrogen allows for selective reactions at the carboxylic acid group, which can be used to build more complex structures. Subsequently, the formyl group can be removed, and the nitrogen atom can be functionalized to introduce substituents that are critical for receptor binding and selectivity. For example, the synthesis of aristoquinoline (B15135270) derivatives, which act as α3β4 nAChR inhibitors, involves the construction of complex heterocyclic systems where a piperidine-like core is essential for activity. kiesslinglab.com The versatility of this compound makes it a suitable starting material for generating libraries of such compounds to explore structure-activity relationships.

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new anti-tuberculosis drugs with novel mechanisms of action. One strategy is to target enzymes essential for the bacterium's survival, such as those involved in cell wall biosynthesis.

Recent research has shown that piperidine-containing compounds can exhibit potent anti-tuberculosis activity. In a notable example, a series of 1,3-diarylpyrazolyl-acylsulfonamides were synthesized and evaluated as anti-tuberculosis agents. One of the potent compounds identified was 3-(1-(4-bromophenyl)-3-(1-formylpiperidin-4-yl)-1H-pyrazol-4-yl)-N-(methylsulfonyl)propanamide, which directly incorporates the 1-formylpiperidine-4-yl moiety. nih.gov This demonstrates the direct utility of this chemical entity in the development of new anti-tuberculars. Furthermore, piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors active against Mycobacterium abscessus, a related pathogenic bacterium. The synthesis of these inhibitors starts from piperidine-4-carboxylic acid, highlighting the importance of this scaffold in this therapeutic area. kiesslinglab.com

| Compound Series | Molecular Target | Role of Piperidine Moiety |

|---|---|---|

| 1,3-Diarylpyrazolyl-acylsulfonamides | Cell Wall Biosynthesis | Core structural component |

| Piperidine-4-carboxamides | DNA Gyrase | Essential for target binding |

The human immunodeficiency virus type 1 (HIV-1) remains a major global health challenge, and the development of new antiretroviral agents is crucial to combat drug resistance. Various stages of the HIV-1 life cycle are targeted by current therapies, and there is ongoing research to identify inhibitors with novel mechanisms of action.

The piperidine scaffold is present in a number of HIV-1 replication inhibitors. This compound can be used as a starting material to synthesize piperidine-containing fragments that are then incorporated into the final drug molecule. For example, the synthesis of certain HIV-1 capsid (CA) inhibitors, which are based on phenylalanine derivatives, involves the reaction with diverse amine fragments. Piperidine-based amines, which can be readily prepared from this compound, are potential candidates for this synthetic step. The piperidine moiety can influence the solubility, metabolic stability, and binding affinity of the inhibitor.

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for drugs used to treat a variety of neuropsychiatric disorders, including depression, anxiety, and schizophrenia. Antagonists of specific serotonin receptor subtypes, such as 5-HT6 and 5-HT2A, are of particular interest.

The piperidine ring is a common feature in many serotonin receptor antagonists. This compound is an excellent starting material for the synthesis of these compounds. The carboxylic acid can be converted into an amide, which is a key functional group in many of these antagonists. For example, a series of 4-benzylpiperidine (B145979) carboxamides have been designed and synthesized as dual serotonin and norepinephrine (B1679862) reuptake inhibitors. The synthesis of these molecules involves the amidation of a piperidine-4-carboxylic acid derivative. The formyl group on the nitrogen can be retained or replaced with other substituents to fine-tune the pharmacological properties of the final compound.

In Vitro Biological Activity Screening

The initial assessment of novel chemical entities often involves a battery of in vitro assays to determine their biological activity and potency. For derivatives of this compound, these screenings have been pivotal in identifying their interactions with key biological targets such as enzymes and receptors.

Derivatives featuring the piperidine-4-carboxylic acid framework have demonstrated significant potential as enzyme inhibitors. A notable example is the development of compounds targeting human carbonic anhydrases (hCAs), a family of metalloenzymes involved in numerous physiological processes. nih.govmdpi.com A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, synthesized using 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid as a key intermediate, were evaluated for their inhibitory activity against four hCA isoforms: hCA I, II, IX, and XII. nih.gov The study revealed that many of these derivatives inhibit the activity of these enzymes at nanomolar concentrations, with some compounds showing sub-nanomolar inhibition constants (Ki) against the cancer-related isoform hCA IX. nih.gov

Another area of investigation involves the inhibition of enzymes crucial for microbial survival. Piperidine derivatives have been explored as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme essential for the menaquinone biosynthetic pathway in Mycobacterium tuberculosis. nih.gov These studies identified novel inhibitors with potent activity against both the MenA enzyme and the bacterium itself, highlighting a different class of enzyme targets for this chemical scaffold. nih.gov

The versatility of the piperidine core extends to the modulation of cell surface receptors and transporters. Electrophysiological techniques, such as the whole-cell patch-clamp method, have been instrumental in characterizing these interactions. For instance, studies on isoxazole-4-carboxamide derivatives have demonstrated potent inhibitory effects on AMPA receptor activity. mdpi.com These compounds were shown to reduce peak current amplitudes and alter receptor kinetics by accelerating desensitization and prolonging deactivation, indicating their role as negative allosteric modulators. mdpi.com

Furthermore, piperidine derivatives have been identified as high-affinity ligands for sigma (σ) receptors. nih.gov Specifically, 4-aroylpiperidines have shown remarkable and selective affinity for the σ1 receptor subtype, which is implicated in various central nervous system disorders. nih.gov In a different context, derivatives of piperidine-3-carboxylic acid were synthesized and evaluated for their ability to inhibit GABA uptake transporters (GATs). nih.gov These studies identified potent inhibitors of the murine GABA transporter type 4 (mGAT4), demonstrating the scaffold's utility in targeting neurotransmitter reuptake systems. nih.gov

A critical step in evaluating the biological activity of a compound is to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). For derivatives of this compound, dose-response studies have been conducted across a range of biological targets to establish their potency.

In the context of enzyme inhibition, IC50 values for piperidine derivatives against the M. tuberculosis MenA enzyme were found to be in the micromolar range (13–22 µM). nih.gov For other classes of carboxylic acid derivatives, such as 1-phenyl-pyrazole-4-carboxylic acids targeting xanthine (B1682287) oxidoreductase (XOR), inhibitory potencies reached the nanomolar level, with IC50 values as low as 4.2 nM. nih.gov Similarly, piperine (B192125) derivatives, which contain a piperidine moiety, have shown IC50 values of 1.03 µM and 2.43 µM as agonists for the peroxisome proliferator-activated receptor γ (PPARγ). researchgate.netdovepress.com

The table below summarizes the inhibitory potency of various piperidine-related derivatives against different biological targets.

| Compound Class | Target | Potency (IC50/pIC50) | Reference |

| Piperidine Derivatives | M. tuberculosis MenA | 13–22 µM | nih.gov |

| 1-Phenyl-pyrazole-4-carboxylic Acid Derivatives | Xanthine Oxidoreductase (XOR) | 4.2 nM | nih.gov |

| Piperine Derivatives | PPARγ | 1.03 µM | dovepress.com |

| (S)-Nipecotic Acid Derivatives | mGAT4 | pIC50 = 5.87 | nih.gov |

| 1,4-Dihydropyridines | HeLa Cancer Cells | 2.3 µM | researchgate.net |

IC50: Half-maximal inhibitory concentration. pIC50: The negative logarithm of the IC50 value.

Mechanistic Studies of Biological Actions

Beyond identifying biological activity, research has focused on elucidating the underlying mechanisms through which these derivatives exert their effects. This involves identifying their specific molecular targets and characterizing the nature of the molecular interactions.

Identifying the precise molecular target of a bioactive compound is fundamental to understanding its mechanism of action. For piperidine-based compounds, both experimental and computational approaches have been employed. MenA, an enzyme in the mycobacterial menaquinone biosynthesis pathway, was validated as a therapeutic target for a series of piperidine derivatives designed to combat tuberculosis. nih.gov This pathway is critical for the survival of M. tuberculosis in its persistent state. nih.gov

In another example, in silico techniques like inverse virtual screening were used to identify Leishmania major N-myristoyltransferase (LmNMT) as the likely molecular target for a series of 2-aryl-quinoline-4-carboxylic acid derivatives. frontiersin.org This computational prediction provides a strong basis for subsequent experimental validation. For antifungal 4-aminopiperidine (B84694) derivatives, analysis of sterol patterns in treated fungi indicated that the compounds likely act by inhibiting the enzymes sterol C14-reductase and sterol C8-isomerase, which are key to fungal ergosterol (B1671047) biosynthesis. mdpi.com

Understanding the specific interactions between a compound and its biological target is crucial for rational drug design and optimization. Computational methods such as molecular docking and molecular dynamics simulations are frequently used to visualize and analyze these interactions. For derivatives targeting the Leishmania enzyme LmNMT, docking studies demonstrated stable binding within the enzyme's active site. frontiersin.org

Similarly, molecular docking of a potent xanthine oxidoreductase inhibitor provided insights into its binding mode and helped explain the structure-activity relationship (SAR) for the series. nih.gov For σ1 receptor ligands, quantitative structure-activity relationship (QSAR) studies revealed that binding affinity is primarily driven by hydrophobic interactions. nih.gov Molecular surface maps, which distinguish between hydrophobic and polar regions, further aid in understanding how these ligands fit into the receptor's binding pocket. nih.gov In the case of carbonic anhydrase inhibitors, the design strategy explicitly considered the interactions between the inhibitor's piperidine "tail" and the hydrophilic and hydrophobic regions of the enzyme's active site to enhance binding affinity and selectivity. nih.gov

Broader Pharmacological Properties of Piperidine Scaffolds

The versatility of the piperidine ring has led to its incorporation into numerous therapeutic agents with a wide range of biological activities. ijnrd.orgnih.gov Researchers have extensively explored piperidine derivatives for various pharmacological applications, including their use as anticancer, antiviral, antimalarial, antimicrobial, and antipsychotic agents. researchgate.netencyclopedia.pub The ability to readily modify the piperidine core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a cornerstone in medicinal chemistry. researchgate.net

The piperidine moiety is a well-established pharmacophore for analgesic activity, most notably as a core component of potent opioid analgesics like morphine, fentanyl, and pethidine. tandfonline.compainphysicianjournal.com The structural activity relationship (SAR) of morphine has revealed that the piperidine ring is essential for its analgesic effects. longdom.org Consequently, extensive research has focused on synthesizing novel piperidine derivatives with potent analgesic properties and potentially fewer side effects than traditional opioids. scispace.com

Numerous studies have demonstrated the significant analgesic potential of various piperidine derivatives. For instance, a series of novel 4-amino methyl piperidine derivatives were synthesized and evaluated for their analgesic activity, with some compounds showing excellent inhibition in writhing tests. tandfonline.com The analgesic effect of certain derivatives was found to be mediated through the µ-opioid receptor. tandfonline.com Similarly, synthetic quaternary salts of alkyl piperidine have been explored for their analgesic activity, with several compounds exhibiting highly significant and potent analgesia compared to the standard drug pethidine. pjps.pk

Research has also focused on developing piperidine derivatives that target other pain pathways. For example, some piperidine derivatives are known to exhibit analgesic activities by potentially blocking the effects of prostaglandins. nih.gov The development of bifunctional ligands that act on both µ-opioid and σ1 receptors is another promising strategy to achieve potent analgesia with reduced side effects. scispace.com

Table 1: Selected Piperidine Derivatives and their Analgesic Activity

| Compound/Derivative | Analgesic Model | Key Findings | Reference |

|---|---|---|---|

| 4-amino methyl piperidine derivatives | Writhing test, Tail-flick method | HN58 showed 100% inhibition in writhing test; effect mediated by µ-opioid receptor. | tandfonline.com |

| Alkyl piperidine quaternary salts | Tail immersion method | Several compounds showed highly significant and more potent analgesia than pethidine. | pjps.pk |

| 4-(4'-bromophenyl)-4-piperidinol derivatives | Ex vivo pain models | PD1, PD3, and PD5 exhibited highly significant analgesic effects. | nih.gov |

The piperidine scaffold is also a key feature in compounds with significant anti-inflammatory properties. ijnrd.org Piperidine derivatives have been investigated for their ability to modulate inflammatory pathways, making them attractive candidates for the development of new anti-inflammatory drugs. researchgate.net The natural alkaloid piperine, which contains a piperidine ring, has been shown to possess anti-inflammatory properties. encyclopedia.pub

Synthetic piperidine derivatives have also demonstrated promising anti-inflammatory activity. For example, certain 6-acyl-3-piperidinomethyl-2(3H)-benzoxazolone derivatives have been screened for their analgesic and anti-inflammatory activities. scispace.com The anti-inflammatory potential of piperazine (B1678402), a related nitrogen-containing heterocycle, also highlights the importance of this structural class in inflammation research. nih.govresearchgate.net The mechanism of anti-inflammatory action for many piperidine derivatives is still under investigation, but may involve the inhibition of pro-inflammatory mediators. nih.gov

Table 2: Piperidine-related Scaffolds in Anti-inflammatory Research

| Compound Class | Proposed Mechanism/Activity | Key Findings | Reference |

|---|---|---|---|

| Piperidine derivatives | Modulation of inflammatory pathways | Investigated as potential anti-inflammatory agents. | ijnrd.orgresearchgate.net |

| Piperine | Anti-inflammatory properties | A natural alkaloid with demonstrated anti-inflammatory effects. | encyclopedia.pub |

Piperidine derivatives have emerged as a promising class of compounds with significant neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's disease. nih.govnih.gov The piperidine moiety is a core component of donepezil, a widely used drug for the treatment of Alzheimer's disease. nih.gov This has spurred further research into the development of novel piperidine-based compounds with enhanced neuroprotective effects.

Several studies have highlighted the neuroprotective activities of various piperidine derivatives. For instance, a series of cinnamamide-piperidine and piperazine derivatives were designed and synthesized, with some compounds exhibiting potent neuroprotective activity in vitro. dntb.gov.uathieme-connect.comresearchgate.net Another study focused on indanone/benzofuranone and piperidine hybrids, which demonstrated superior neuroprotective effects in a neuronal cell injury model. nih.gov

The mechanisms underlying the neuroprotective effects of piperidine derivatives are diverse and can include antioxidant properties, inhibition of cholinesterase, and modulation of various signaling pathways involved in neuronal survival. ontosight.ai The alkaloid piperine has also been shown to have neuroprotective effects by enhancing mitochondrial biogenesis and mitigating mitochondrial stress in neuronal cells. researchgate.net Furthermore, 2,6-disubstituted piperidine alkaloids from Hippobroma longiflora have demonstrated neuroprotective activity against paclitaxel-induced neurotoxicity. nih.gov

Table 3: Selected Piperidine Derivatives and their Neuroprotective Activity

| Compound/Derivative | Model/Target | Key Findings | Reference |

|---|---|---|---|

| Cinnamamide-piperidine derivatives | Glutamate-induced neurotoxicity in SH-SY5Y cells | Compound 9d exhibited potent neuroprotective activity. | dntb.gov.uaresearchgate.net |

| Indanone/piperidine hybrids | Oxygen glucose deprivation/reperfusion (OGD/R)-induced neuronal cell injury | Compound 4 effectively ameliorated ischemia-reperfusion injury. | nih.gov |

| Piperine | SH-SY5Y neuronal cells | Enhances mitochondrial biogenesis and mitigates mitochondrial stress. | researchgate.net |

| 2,6-disubstituted piperidine alkaloids | Paclitaxel-induced neurotoxicity | Attenuated paclitaxel-damaged neurite outgrowth. | nih.gov |

Emerging Research Frontiers and Future Directions for 1 Formylpiperidine 4 Carboxylic Acid